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molecular formula C23H25F3N4O5 B1668483 2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide CAS No. 137888-49-4

2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide

Cat. No. B1668483
M. Wt: 494.5 g/mol
InChI Key: GKJZEKSHCJELPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04559354

Procedure details

0.48 g of potassium tert.-butoxide is added while stirring in an ice bath to a solution of 1 g of the 1-[2-(3-carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-phenoxy]-2-propanol obtained according to Example 3 in 20 ml of dimethylformamide. After 10 minutes, a solution of 0.3 g of methyl iodide in 1 ml of dimethylformamide is added dropwise over a period of 20 minutes. The mixture is then stirred for 2 hours at room temperature, the solvent is removed in a rotary evaporator and the residue is chromatographed on silica gel with a solvent mixture of chloroform/methanol/ammonia (700:50:1), yielding the two isomeric compounds 1-[2-(3-carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]-phenoxy]-2-propanol having a melting point of 195°-197° and 1-[2-(3-carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]-phenoxy]-2-propanol having a melting point of 157°-159°.
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
1-[2-(3-carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-phenoxy]-2-propanol
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[C:7]([C:10]1[CH:11]=[C:12]([CH:37]=[CH:38][C:39]=1[OH:40])[O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:36])[CH2:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]2[NH:28][CH:29]=[C:30]([C:32]([F:35])([F:34])[F:33])[N:31]=2)=[CH:23][CH:22]=1)(=[O:9])[NH2:8].CI>CN(C)C=O>[C:7]([C:10]1[CH:11]=[C:12]([CH:37]=[CH:38][C:39]=1[OH:40])[O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:36])[CH2:19][O:20][C:21]1[CH:22]=[CH:23][C:24]([C:27]2[N:28]([CH3:1])[CH:29]=[C:30]([C:32]([F:35])([F:34])[F:33])[N:31]=2)=[CH:25][CH:26]=1)(=[O:9])[NH2:8].[C:7]([C:10]1[CH:11]=[C:12]([CH:37]=[CH:38][C:39]=1[OH:40])[O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:36])[CH2:19][O:20][C:21]1[CH:22]=[CH:23][C:24]([C:27]2[N:31]([CH3:1])[C:30]([C:32]([F:35])([F:34])[F:33])=[CH:29][N:28]=2)=[CH:25][CH:26]=1)(=[O:9])[NH2:8] |f:0.1|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
1-[2-(3-carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-phenoxy]-2-propanol
Quantity
1 g
Type
reactant
Smiles
C(N)(=O)C=1C=C(OCCNCC(COC2=CC=C(C=C2)C=2NC=C(N2)C(F)(F)F)O)C=CC1O
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
CI
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel with a solvent mixture of chloroform/methanol/ammonia (700:50:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(N)(=O)C=1C=C(OCCNCC(COC2=CC=C(C=C2)C=2N(C=C(N2)C(F)(F)F)C)O)C=CC1O
Name
Type
product
Smiles
C(N)(=O)C=1C=C(OCCNCC(COC2=CC=C(C=C2)C=2N(C(=CN2)C(F)(F)F)C)O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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